Benzyl 3-amino-4-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl 3-amino-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H21ClN2O2. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in scientific research due to its unique chemical properties and potential therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-amino-4-methylpiperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-amino-4-methylpiperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-amino-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Benzyl 3-amino-4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride: A closely related compound with similar properties.
3-amino-4-methylpiperidine-1-carboxylate derivatives: Various derivatives with modifications in the benzyl group or other parts of the molecule.
Uniqueness
Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl 3-amino-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3 |
InChI Key |
SRPCZFCRBYSYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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